(4aS,10aS)-8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
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Overview
Description
(4aS,10aS)-8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid is a complex organic compound with a phenanthrene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10aS)-8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the nitration of a crude 9,10-dihydrophenanthrene, followed by reduction and functional group modifications to introduce the hydroxyl, methoxy, and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4aS,10aS)-8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(4aS,10aS)-8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,10aS)-8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s phenanthrene core can interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- (4aS,10aS)-1,1-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-4a-carboxylic acid
- (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione
Uniqueness
What sets (4aS,10aS)-8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both hydroxyl and methoxy groups on the phenanthrene core is particularly noteworthy, as it allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4aS,10aS)-8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-11(2)18-17(25-5)10-16-14(19(18)22)6-7-15-12(3)13(20(23)24)8-9-21(15,16)4/h10-11,15,22H,6-9H2,1-5H3,(H,23,24)/t15-,21-/m0/s1 |
InChI Key |
GEFDLNPXEXVTCP-BTYIYWSLSA-N |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C(C(=C(C=C32)OC)C(C)C)O)C)C(=O)O |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C(C(=C(C=C32)OC)C(C)C)O)C)C(=O)O |
Origin of Product |
United States |
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